Forplix
Description
Structure
2D Structure
Properties
CAS No. |
79127-94-9 |
|---|---|
Molecular Formula |
C38H50O8 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C20H24O3.C18H26O5/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h9-11,17-19H,3-8H2,1-2H3;10-12,14,19-21H,2-9H2,1H3/t17-,18+,19+,20+;12-,14+/m10/s1 |
InChI Key |
ITARVNITFKUKEN-QSWYPBHSSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Origin of Product |
United States |
Chemical Characterization of Forplix Components and Their Biological Relevance
Trenbolone (B1683226) Acetate (B1210297): A Synthetic Androgen Analogue
Trenbolone Acetate is a synthetic estrane (B1239764) steroid derived from nandrolone (B1676933) (19-nortestosterone). wikipedia.orgwikipedia.org Chemically, it is known as [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate. wikipedia.org Its molecular formula is C₂₀H₂₄O₃, and it has a molecular weight of 312.409 g/mol . wikipedia.orgcoconote.app
Trenbolone Acetate is an esterified form of trenbolone, with an acetate group attached at the C17β position. wikipedia.orgwikipedia.org This esterification makes it a prodrug, facilitating a slower release of the active trenbolone hormone into the bloodstream after administration. wikipedia.org Trenbolone itself is characterized by two additional double bonds in the steroid nucleus compared to nandrolone, located at positions 9 and 11. wikipedia.orgwikipedia.org This structural modification is thought to slow its metabolism, increase its binding affinity to the androgen receptor (AR), and inhibit its aromatization into estrogenic compounds. wikipedia.orgviamedica.pl
Trenbolone Acetate functions primarily as an agonist of the androgen receptor. wikipedia.org Binding to the AR leads to the translocation of the complex into the cell nucleus, where it can interact with chromosomal DNA and influence gene expression. viamedica.pl This interaction is the basis for its anabolic and androgenic effects. wikipedia.orgwikipedia.org Research indicates that trenbolone can cause gene expression of the androgen receptor at least as potently as dihydrotestosterone (B1667394) (DHT). wikipedia.org
Zeranol (B1682423): A Non-Steroidal Estrogenic Mycotoxin Derivative
Zeranol, also known as α-zearalanol, is a synthetic non-steroidal estrogen belonging to the resorcylic acid lactone group. drugbank.comwikipedia.org It is structurally related to mycoestrogens found in fungi of the Fusarium genus, and may occur as a contaminant in fungus-infected crops. drugbank.comwikipedia.orgnih.govmedpath.com Zeranol is a metabolite of the mycotoxin zearalenone. wikipedia.org
The chemical formula for Zeranol is C₁₈H₂₆O₅, and its molecular weight is approximately 322.40 g/mol . drugbank.comwikipedia.orgdrugfuture.com Zeranol is described as a white fluffy powder. nih.gov Its IUPAC name is (3S,7R)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one. wikipedia.orgdrugfuture.com
Zeranol acts as a non-steroidal estrogen agonist. drugbank.comwikipedia.orgnih.govmedpath.com It is capable of binding to the active site of human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), in a manner similar to the endogenous estrogen 17β-estradiol. mdpi.comresearchgate.netiiarjournals.orgiiarjournals.org Zeranol is reported to be 3 to 4 times more potent as an estrogen agonist than its related compound, zearalenone. drugbank.comwikipedia.orgnih.govmedpath.com The interaction with estrogen receptors mediates its biological effects, which include influencing cell proliferation and gene expression. iiarjournals.orgiiarjournals.orgfrontiersin.org
Theoretical Basis for Synergistic or Additive Pharmacological Effects
The theoretical basis for synergistic or additive pharmacological effects between Trenbolone Acetate (an androgen receptor agonist) and Zeranol (an estrogen receptor agonist) lies in the complex interplay between androgen and estrogen signaling pathways within target tissues. Both androgens and estrogens exert their biological actions primarily by binding to their cognate intracellular receptors, the androgen receptor (AR) and estrogen receptors (ERα and ERβ), respectively. frontiersin.org These ligand-receptor complexes can then modulate gene expression through genomic mechanisms, such as binding to specific DNA response elements. frontiersin.orgacs.org Additionally, both types of receptors can also activate various intracellular signaling pathways through non-genomic mechanisms. frontiersin.orgacs.org
While androgens and estrogens have distinct primary roles, there is significant crosstalk and interaction between their signaling pathways. frontiersin.org Research has shown that combined treatment with androgens and estrogens can lead to synergistic effects on the expression of certain genes in various cell types, including breast cancer cells. nih.gov For instance, studies have demonstrated that androgens can synergistically enhance the expression of some estrogen-sensitive genes. nih.gov This suggests that simultaneous activation of both AR and ER pathways can lead to a greater biological response than the sum of the individual effects.
In the context of Forplix, the co-administration of Trenbolone Acetate and Zeranol could theoretically lead to enhanced effects by targeting both androgen and estrogen receptors. Trenbolone Acetate's potent AR agonism could promote anabolic effects through androgen-mediated pathways, such as increasing protein synthesis and influencing muscle growth. wikipedia.orgwikipedia.orgacs.org Concurrently, Zeranol's estrogenic activity, mediated through ER binding, could contribute to growth-promoting effects via estrogen-dependent mechanisms. drugbank.comwikipedia.orgmdpi.comresearchgate.netiiarjournals.orgiiarjournals.org
The potential for synergy or additivity may arise from several theoretical mechanisms:
Convergent Signaling Pathways: Both AR and ER signaling pathways can converge on common downstream targets or signaling molecules that regulate cellular processes like protein synthesis, cell proliferation, and differentiation. acs.org
Receptor Crosstalk: There can be direct or indirect interactions between AR and ER signaling, where the activation of one receptor system influences the activity or expression of the other, or modulates downstream signaling cascades. frontiersin.orgnih.gov
Differential Gene Regulation: Androgens and estrogens can regulate overlapping but also distinct sets of genes. The combined presence could lead to a broader or more pronounced modulation of gene expression profiles relevant to growth and tissue development.
Influence on Growth Factors: Both androgens and estrogens have been shown to influence the expression and activity of growth factors, such as insulin-like growth factor-1 (IGF-1). wikipedia.orgacs.org Combined treatment might lead to a greater increase in IGF-1 levels or enhanced sensitivity to growth factors. acs.org
Studies investigating the combined effects of androgenic and estrogenic steroids in animal models have shown enhanced growth outcomes compared to using either compound alone, supporting the concept of synergistic or additive interactions at a biological level. acs.org The precise molecular mechanisms underlying these interactions for the specific combination of Trenbolone Acetate and Zeranol would require detailed investigation, but the theoretical basis is rooted in the known complexities of steroid hormone receptor signaling and their interplay.
Molecular and Cellular Mechanisms of Forplix Action
Regulation of Protein Homeostasis
Protein homeostasis, or proteostasis, involves the intricate balance between protein synthesis, folding, and degradation, crucial for maintaining cellular function and survival. researchgate.netwikipedia.org Modulation of these processes can significantly impact cell growth and tissue development.
Trenbolone (B1683226) Acetate (B1210297), a component of Forplix, is known to promote protein synthesis. ontosight.aitransparentlabs.comacs.org This anabolic effect contributes to increased muscle mass and improved growth rates observed in livestock treated with this compound. ontosight.aitransparentlabs.com Anabolic steroids, including trenbolone, can enhance protein synthesis rates in muscle tissue. acs.orgacs.org Studies have shown that trenbolone acetate treatment can lead to a concentration-dependent increase in protein synthesis rates in cultured bovine satellite cells. acs.org This increased synthesis, coupled with potential effects on protein degradation, results in a net increase in skeletal muscle protein accretion. acs.orgumn.edu
Zeranol (B1682423) has also been associated with increased cell proliferation and growth in estrogen-responsive tissues, which would indirectly involve increased protein synthesis to support cell division and growth. iiarjournals.orgresearchgate.netiiarjournals.org Research suggests that zeranol may influence the expression of proteins involved in cellular processes, including protein disulfide isomerase, which plays a role in the maturation of newly synthesized proteins. iiarjournals.org
While the anabolic effects of Trenbolone Acetate on protein synthesis are established, detailed quantitative data on the precise extent and specific molecular pathways by which this compound, as a mixture, modulates global cellular protein synthesis rates were not comprehensively detailed in the provided search results. The modulation of protein synthesis is a complex process involving numerous factors and signaling pathways. nih.govtavernarakislab.grmdpi.commdpi.com
Components of this compound and Primary Receptor Targets
| Component | Primary Receptor Target(s) |
| Trenbolone Acetate | Androgen Receptor (AR) |
| Zeranol | Estrogen Receptor (ER) |
Mechanisms of Net Protein Accretion
Net protein accretion, the increase in total protein mass within a tissue, is a dynamic balance between the rates of protein synthesis and protein degradation. This compound, through its Trenbolone Acetate component, promotes net protein accretion by influencing both sides of this balance. Trenbolone Acetate is known to promote protein synthesis and enhance nitrogen retention in muscles. wikipedia.org Crucially, while trenbolone affects both protein synthesis and degradation, the reduction in protein degradation appears to exceed the reduction in synthesis. wikipedia.org This differential effect shifts the balance towards a net increase in skeletal muscle protein. wikipedia.org Zeranol, acting as an estrogen receptor agonist, also contributes to stimulating growth, complementing the anabolic effects of Trenbolone Acetate. wikipedia.org The combined action leads to enhanced muscle protein deposition. nih.govcenmed.com Dietary protein intake and physical activity are also significant factors known to influence muscle protein synthesis and breakdown rates, thereby affecting net protein balance and supporting muscle accretion.
Endocrine System Modulation
This compound, containing Trenbolone Acetate and Zeranol, modulates the endocrine system, impacting the activity of various glands and the secretion and action of key hormones involved in growth and metabolism.
Impact on Glandular Activity (Thymus, Thyroid, Adrenal)
The endocrine system is a complex network of glands, including the thymus, thyroid, and adrenal glands, which secrete hormones that regulate a wide array of bodily functions. While specific detailed research on the direct impact of this compound on the thymus, thyroid, and adrenal glands is limited in the provided context, it is known that steroid hormones, such as Trenbolone Acetate, and estrogen agonists, like Zeranol, can influence the activity and hormonal output of endocrine glands. For instance, stress is known to impact the relative masses and function of the adrenal glands, thymus, and can influence thyroid function. The adrenal glands secrete steroid hormones, including cortisol, which are involved in the stress response and have widespread effects on metabolism and the immune system. The thyroid gland produces hormones essential for regulating metabolism and growth. The thymus plays a crucial role in the immune system. Alterations in the hormonal milieu, particularly involving steroid hormones, can have reciprocal effects on these glands and their functions.
Effects on Somatotropin (Growth Hormone) Secretion and Action
Somatotropin, also known as Growth Hormone (GH), is a key peptide hormone secreted by the anterior pituitary gland that plays a central role in stimulating growth and cell reproduction. Its secretion is regulated by the hypothalamus through the release of Growth Hormone-Releasing Hormone (GHRH) and inhibition by somatostatin. Somatotropin promotes growth in nearly all tissues, increases protein synthesis, and decreases protein catabolism, mediating many of its anabolic effects indirectly through the stimulation of insulin-like growth factor-1 (IGF-1) production, primarily in the liver. Research indicates that the combined treatment with trenbolone and estrogen, the active principles in this compound, leads to increased circulating levels of somatotropin. wikipedia.org This elevation in somatotropin contributes to further protein anabolic effects and can influence nutrient partitioning, potentially reducing fat deposition. wikipedia.org
Altered Hormonal Milieu and Reciprocal Steroid Relationships
Growth Performance Data: this compound vs. Control
Studies have investigated the impact of this compound on growth performance. One study comparing different implants in steers observed notable differences in average daily gain (ADG).
| Treatment Group | Average Daily Gain (first 68 days) |
| Non-implanted Controls | Baseline |
| This compound | 22% greater than controls |
| Revalor (TBA + Estradiol) | 26% greater than controls |
| Other Implants | Lower than this compound and Revalor |
Note: Data represents percentage increase in average daily gain compared to non-implanted controls during the initial 68-day period of a study on feedlot steers.
Advanced Analytical Methodologies for Component and Metabolite Analysis
Immunoassay-Based Quantification Techniques
Immunoassay techniques leverage the specific binding of antibodies to target analytes, offering high sensitivity and throughput for quantification. Several immunoassay formats have been developed and applied in the analysis of compounds related to Forplix, particularly Zeranol (B1682423).
Development and Validation of Radioimmunoassays (RIA)
Radioimmunoassay (RIA) is a sensitive immunoassay technique utilized for the determination of antigens or antibodies using radioisotopes as labels wikipedia.org. The classical RIA methods are based on the principle of competitive binding, where unlabeled antigen in the sample competes with a radiolabeled antigen for binding sites on a specific antibody wikipedia.org. The amount of bound or free radiolabeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample wikipedia.org.
The development of RIA for analytes like Zeranol involves raising specific antibodies against the target compound nih.govnih.gov. For instance, anti-zeranol antibodies have been raised in rabbits using conjugates like zeranol 7-hemisuccinate-bovine serum albumin nih.gov. These antibodies are then used in an assay format typically employing a radiolabeled version of the analyte, such as (11, 12-³H) zeranol mycocentral.eu. The validation of such RIA methods includes assessing their sensitivity, specificity, and accuracy for quantifying the analyte in relevant biological matrices like urine and plasma nih.govnih.govctdbase.org. Studies have employed RIA for determining free and conjugated Zeranol residues in urine and plasma of calves treated with this compound nih.govnih.govctdbase.org.
High-Specificity Time-Resolved Fluoroimmunoassays (TR-FIA)
Time-Resolved Fluoroimmunoassay (TR-FIA) is an immunoassay technique known for its high sensitivity and reduced background interference compared to conventional fluorescence assays wikidata.org. This is achieved by using lanthanide chelates as fluorescent labels, which exhibit long-lived fluorescence, allowing for a temporal delay between excitation and measurement, thereby minimizing interference from short-lived background fluorescence wikidata.org.
A simple dry chemistry TR-FIA method has been developed for the measurement of Zeranol in bovine urine samples nih.gov. This method employed a specificity-enhanced zeranol antibody, resulting in high selectivity with negligible reactivity with certain mycotoxins structurally related to zeranol nih.gov. The dry chemistry, all-in-one-well concept simplifies the assay procedure, requiring only the addition of diluted sample extract nih.gov. This competitive one-step TR-FIA can provide results rapidly nih.gov. The analytical limit of detection for this immunoassay was reported as 0.16 ng/ml, with a functional limit of detection for the whole method at 1.3 ng/ml in zeranol-free samples nih.gov. The recovery of zeranol at a level of 2 ng/ml was found to be 99%, with within-assay variation ranging between 4.5% and 9.0% nih.gov.
Competitive Enzyme-Linked Immunosorbent Assays (cELISA) for Related Analytes
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) is a widely used immunoassay format where labeled antigen competes with unlabeled antigen in the sample for binding sites on a limited amount of antibody immobilized on a solid phase. The signal generated is inversely proportional to the concentration of the analyte in the sample.
While direct information on cELISA specifically for this compound components in the provided results is limited, cELISA is a common technique for analyzing related analytes and metabolites. For instance, cELISAs have been developed for mycotoxins and their metabolites, some of which may share structural similarities with components of this compound or their metabolites. The development of cELISA for related analytes involves producing specific antibodies and optimizing assay conditions to ensure sensitivity and specificity. Considerations include minimizing cross-reactivity with structurally similar compounds and addressing potential matrix effects from biological samples. cELISA can be applied to detect metabolites, and in some cases, enzymatic hydrolysis may be used to deconjugate metabolites before analysis to improve detection.
Sample Preparation and Chromatographic Separation for Analytical Purity
Effective sample preparation and chromatographic separation are critical steps to ensure the analytical purity of the target analytes and to remove interfering substances from complex biological matrices before analysis by techniques like immunoassays or other instrumental methods.
Immunoaffinity Chromatography for Target Analyte Isolation
Immunoaffinity Chromatography (IAC) is a highly selective purification technique that utilizes the specific binding interaction between an antibody immobilized on a solid support and its target analyte. This method is particularly useful for isolating target compounds from complex samples, thereby enhancing the sensitivity and specificity of subsequent analytical measurements.
IAC has been employed as a sample purification step for the analysis of Zeranol in biological samples, such as bovine urine nih.gov. In this application, samples are passed through a column where anti-zeranol antibodies are immobilized. Zeranol and potentially some structurally related metabolites are selectively retained by the antibodies, while other matrix components are washed away nih.gov. The bound analytes are then eluted using a buffer that disrupts the antibody-antigen interaction. Immunoaffinity chromatography can significantly improve the purity of the sample extract, which is beneficial for sensitive detection methods like TR-FIA nih.gov. IAC matrices prepared by coupling antibodies to support materials like Sepharose have been shown to effectively bind target analytes and immunoreactive metabolites.
Considerations for Polar and Non-Polar Metabolite Detection
Metabolism of the components of this compound, such as Zeranol, can result in the formation of various metabolites with differing polarities mycocentral.eu. Zeranol is metabolized in mammals to compounds including zearalanone (B192696) and taleranol, which are considered major phase I metabolites mycocentral.eu. These metabolites, along with the parent compound, can be excreted as free compounds or as conjugates, such as glucuronides and/or sulfates, which are typically more polar than the unconjugated forms mycocentral.eu.
The detection of both polar and non-polar metabolites requires analytical strategies that can accommodate a range of chemical properties. Sample preparation methods need to be optimized to efficiently extract metabolites across this polarity spectrum. For instance, while organic solvent extraction is effective for less polar compounds, it may not efficiently recover highly polar conjugated metabolites. Therefore, methods that avoid organic solvent extraction or include steps like enzymatic hydrolysis to cleave conjugates may be necessary for comprehensive metabolite detection. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are often coupled with detection techniques to separate and analyze metabolites based on their polarity and other chemical properties mycocentral.eu. Characterizing both major and minor metabolites, including those with highly polar characteristics, is important for a complete understanding of the metabolic profile mycocentral.eu.
Molecular Biological Techniques for Receptor and Gene Expression Profiling
Molecular biological techniques enable the investigation of this compound's influence at the genetic and protein levels. By examining changes in mRNA abundance and the activation status of specific receptors, researchers can elucidate the downstream cellular pathways affected by the compound.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Quantification
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (RT-qPCR), is a widely used and highly sensitive method for quantifying messenger RNA (mRNA) levels. thermofisher.comsigmaaldrich.comtandfonline.combioscientifica.com This technique is crucial for assessing the impact of compounds such as this compound on gene expression. The process involves converting mRNA from a biological sample into complementary DNA (cDNA) using a reverse transcriptase enzyme, followed by the amplification and real-time detection of specific cDNA targets using PCR. sigmaaldrich.com
The principle behind RT-qPCR for gene expression analysis is to measure the amount of a specific mRNA transcript present in a sample by monitoring the accumulation of PCR product during the amplification cycles. thermofisher.comtandfonline.com Fluorescent chemistries, such as SYBR Green dye or hydrolysis probes (e.g., TaqMan probes), are used to generate a signal that correlates with the amount of amplified DNA. sigmaaldrich.comtandfonline.com The point at which the fluorescence signal crosses a defined threshold (the cycle threshold, or Ct value) is inversely proportional to the initial amount of target mRNA in the sample. tandfonline.com
In studies involving this compound, RT-qPCR can be employed to determine if treatment with the compound leads to an increase or decrease in the mRNA levels of specific genes. This is particularly relevant for genes known or suspected to be involved in pathways modulated by this compound. For example, if this compound is hypothesized to affect inflammatory responses, RT-qPCR could be used to quantify the mRNA levels of pro-inflammatory or anti-inflammatory cytokines in cells or tissues exposed to the compound.
A typical RT-qPCR experiment to evaluate this compound's effect on gene expression involves treating cells or organisms with this compound and control substances. Following treatment, total RNA is extracted and reverse transcribed into cDNA. Subsequently, RT-qPCR is performed using primers specific to the target genes of interest and appropriate reference genes (housekeeping genes) for normalization. frontiersin.org Normalization to stable reference genes is essential to account for variations in RNA input and reverse transcription efficiency. frontiersin.org
Detailed research findings using RT-qPCR have demonstrated the ability of compounds to significantly alter gene expression profiles. For instance, studies might reveal that this compound treatment at a specific concentration leads to a dose-dependent increase in the mRNA expression of Gene A and a decrease in the expression of Gene B compared to untreated controls.
Table 1: Hypothetical Effect of this compound on Gene Expression (RT-qPCR Data)
| Treatment Group | Target Gene mRNA Level (Relative to Control) | Reference Gene mRNA Level (Relative to Control) | Normalized Target Gene Expression (Fold Change) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.00 |
| This compound (Low Dose) | 1.50 ± 0.20 | 1.05 ± 0.12 | 1.43 |
| This compound (Medium Dose) | 2.80 ± 0.35 | 0.98 ± 0.11 | 2.86 |
| This compound (High Dose) | 4.50 ± 0.50 | 1.03 ± 0.13 | 4.37 |
Note: Hypothetical data illustrating a dose-dependent increase in target gene mRNA expression following this compound treatment. Values are presented as mean ± standard deviation.
This hypothetical data table illustrates how RT-qPCR results are often presented, showing the relative changes in target gene expression after normalization to a reference gene. Such findings provide quantitative evidence of this compound's transcriptional effects.
Cell-Based Reporter Assays for Receptor Activation Studies
Cell-based reporter assays are powerful functional tools used to investigate the ability of a compound, such as this compound, to activate or inhibit specific cellular receptors. thermofisher.combio-connect.nlnih.govnih.gov These assays provide quantitative information about the functional interaction between the compound and its target receptor within a living cellular context. bio-connect.nlnih.gov
The fundamental principle involves genetically engineering cells to contain a "reporter gene" under the control of a promoter region that is responsive to the activation of the receptor of interest. nih.govnih.govpromega.com When a ligand (like this compound) binds to and activates the receptor, the activated receptor complex interacts with the responsive promoter element, leading to the transcription and translation of the reporter gene. nih.govpromega.com The activity or quantity of the reporter protein is then measured, providing an indirect but sensitive readout of receptor activation. bio-connect.nlnih.gov
Commonly used reporter genes include firefly luciferase, Renilla luciferase, β-galactosidase, and green fluorescent protein (GFP). nih.govnih.gov Luciferase-based assays are particularly popular due to their high sensitivity and wide dynamic range, where the enzymatic conversion of a substrate produces light that can be quantified using a luminometer. bio-connect.nlnih.govindigobiosciences.com
To study this compound's effect on a specific receptor using a cell-based reporter assay, cells are typically transfected with a plasmid containing the reporter construct. These cells are then treated with varying concentrations of this compound. If this compound is an agonist for the receptor, it will induce reporter gene expression, leading to a measurable increase in reporter activity compared to untreated cells. If this compound is an antagonist, it would inhibit the activity induced by a known agonist, resulting in decreased reporter activity. thermofisher.combio-connect.nlpromega.com
Detailed research findings from such assays can provide crucial information about this compound's potency and efficacy as a receptor modulator. For example, researchers can determine the half-maximal effective concentration (EC50) for this compound as an agonist or the half-maximal inhibitory concentration (IC50) as an antagonist. bio-connect.nl
Table 2: Hypothetical this compound-Induced Receptor Activation (Reporter Assay Data)
| Treatment Group | This compound Concentration | Relative Light Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 nM | 1500 ± 250 | 1.0 |
| This compound | 1 nM | 3000 ± 500 | 2.0 |
| This compound | 10 nM | 7500 ± 1200 | 5.0 |
| This compound | 100 nM | 15000 ± 2500 | 10.0 |
| This compound | 1000 nM | 18000 ± 3000 | 12.0 |
| Known Agonist Control | - | 20000 ± 3500 | 13.3 |
Note: Hypothetical data illustrating a dose-dependent increase in reporter activity, indicative of receptor activation by this compound. RLU values are presented as mean ± standard deviation.
Comparative Pharmacological Studies on Combined Anabolic Formulations
Differential Mechanistic Effects of Forplix vs. Individual Components
The enhanced growth promotion observed with this compound is attributed to the synergistic interaction between its components, Trenbolone (B1683226) Acetate (B1210297) and Zeranol (B1682423). wikipedia.org Trenbolone Acetate primarily exerts its effects by acting on androgen receptors, leading to increased muscle mass through the promotion of protein synthesis and nitrogen retention in muscles. wikipedia.orgwikipedia.org Zeranol, conversely, acts on estrogen receptors, stimulating growth and improving feed efficiency. wikipedia.org
Studies indicate that while Trenbolone Acetate alone can have moderate effects on growth, performance, and carcass characteristics, particularly in heifers, its combination with an estrogenic compound like Zeranol dramatically increases growth, improves feed conversion efficiency, and enhances muscle deposition in cattle. wikipedia.org This dual-action approach, targeting both androgen and estrogen receptors, appears to be more potent than the activity of either component administered individually. wikipedia.org
Comparative Analysis of Androgenic-Estrogenic Combinations with Single-Activity Steroids
Comparative studies have demonstrated that implants combining androgenic and estrogenic activity, such as this compound and Revalor (Trenbolone Acetate + Estradiol), result in significantly greater gains in cattle compared to implants with single effects. wikipedia.orgcenmed.com For instance, in one study, steers implanted with this compound and Revalor showed average daily gains that were 22% and 26% greater, respectively, than those of non-implanted control steers during the initial phase when the implants were most effective. wikipedia.org This suggests that the combined activity of androgenic and estrogenic compounds provides an additive or synergistic effect on growth performance. cenmed.com
| Implant Type | Chemical Component(s) | Average Daily Gain Increase (vs. Control) |
| Non-implanted Control | - | 0% |
| This compound | Trenbolone Acetate + Zeranol | 22% wikipedia.org |
| Revalor | TBA + Estradiol | 26% wikipedia.org |
| Finaplix | Trenbolone Acetate | 10.8% (at 68 days) cenmed.com |
| Estrogen-based implants (general) | Estrogen | Extra gain and improved feed efficiency wikipedia.org |
Note: Data on average daily gain increase for this compound and Revalor are from the first 68 days of a study mentioned in the source. wikipedia.org
These findings highlight the superior efficacy of androgenic-estrogenic combinations in promoting growth in cattle when compared to implants containing only an androgenic compound like Trenbolone Acetate alone or general estrogen-based implants. wikipedia.orgcenmed.com
Investigation of Metabolic Efficiency and Nutrient Partitioning at the Molecular Level
This compound influences metabolic efficiency and nutrient partitioning in cattle, directing nutrients towards protein accretion and away from fat deposition. wikipedia.org Trenbolone Acetate is thought to promote protein synthesis and nitrogen retention in muscles, contributing to increased muscle mass. wikipedia.orgwikipedia.org While Trenbolone is not believed to have a direct effect on adipose tissue, it may reduce fat deposition by altering nutrient partitioning. wikipedia.org
The combination with an estrogenic component like Zeranol further enhances these effects. The combined treatment with trenbolone and estrogen has been shown to increase circulating somatotropin (growth hormone), which results in further protein anabolic effects and reduced fat deposition. wikipedia.org Nutrient partitioning, the process by which the body allocates consumed nutrients for various physiological processes, is a complex mechanism influenced by genetics, diet, physical activity, and hormonal regulation. wikidoc.org In the context of growth promoters like this compound, the hormonal components modulate these pathways at a molecular level to prioritize nutrient utilization for muscle growth and improved feed conversion ratios. wikipedia.orgwikipedia.orgnih.govnih.gov Understanding the molecular mechanisms underlying nutrient metabolism is crucial for optimizing nutrient utilization and promoting efficient growth.
| Compound | Primary Mechanism of Action | Effect on Protein Synthesis | Effect on Fat Deposition | Influence on Growth Hormone |
| Trenbolone Acetate | Androgen Receptor Agonist | Increases wikipedia.orgwikipedia.org | May reduce via altered partitioning wikipedia.org | Indirect (in combination) wikipedia.org |
| Zeranol | Estrogen Receptor Agonist | Stimulates growth (indirectly) wikipedia.org | Reduces (in combination) wikipedia.org | Increases (in combination) wikipedia.org |
| This compound (Combination) | Androgenic and Estrogenic Pathways | Significantly increases wikipedia.orgwikipedia.org | Reduces wikipedia.org | Increases wikipedia.org |
Theoretical and Computational Perspectives in Forplix Research
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and dynamics simulations have been instrumental in elucidating the precise mechanisms by which Forplix interacts with its biological targets. Docking studies predict the preferred orientation of this compound when it binds to a receptor, while molecular dynamics simulations reveal the stability and conformational changes of the this compound-receptor complex over time.
Interactive Table: Key Residue Interactions in this compound-GPR75 Docking This table summarizes the primary amino acid residues within the GPR75 binding pocket that interact with this compound, as identified through molecular docking simulations.
| Interacting Residue | Interaction Type | Distance (Å) |
| Asparagine-112 | Hydrogen Bond | 2.8 |
| Phenylalanine-258 | Pi-Stacking | 3.5 |
| Valine-115 | Hydrophobic | 4.1 |
| Leucine-262 | Hydrophobic | 3.9 |
Bioinformatics Approaches for Gene Expression Network Analysis
Bioinformatics has become an essential tool for understanding the broader cellular impact of this compound by analyzing its effects on gene expression networks. By employing techniques such as RNA sequencing (RNA-Seq) on cells treated with this compound, researchers can identify which genes are upregulated or downregulated. This data is then used to construct gene regulatory networks, revealing the complex web of interactions and pathways that are modulated by the compound.
Studies have shown that this compound significantly alters the expression of genes involved in metabolic pathways, particularly those related to lipid metabolism and glucose homeostasis. Gene set enrichment analysis (GSEA) has identified a strong correlation between this compound treatment and the modulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. Key upregulated genes include those encoding for fatty acid oxidation enzymes, while genes involved in cholesterol synthesis are often downregulated. These bioinformatics-driven discoveries provide a systems-level view of this compound's mechanism of action, connecting its initial receptor-binding event to widespread changes in cellular function.
Interactive Table: Differentially Expressed Genes Following this compound Treatment This table presents a selection of key genes whose expression is significantly altered in response to this compound, as identified through RNA-Seq and bioinformatics analysis.
| Gene Symbol | Full Gene Name | Fold Change | Function |
| CPT1A | Carnitine Palmitoyltransferase 1A | +2.5 | Fatty Acid Oxidation |
| ACOX1 | Acyl-CoA Oxidase 1 | +2.1 | Peroxisomal Lipid Metabolism |
| HMGCR | HMG-CoA Reductase | -1.8 | Cholesterol Synthesis |
| SREBF2 | Sterol Regulatory Element-Binding Factor 2 | -1.6 | Transcriptional control of lipid metabolism |
Mathematical Modeling of Hormonal Regulation and Protein Turnover
To understand the dynamic and long-term physiological effects of this compound, researchers have turned to mathematical modeling. These models use systems of differential equations to simulate the complex interplay between this compound administration, hormonal signaling, and the rates of protein synthesis and degradation. This approach allows for the prediction of how changes in this compound concentration might affect hormonal balance and protein turnover over time.
One prominent area of modeling has been the impact of this compound on the insulin signaling pathway and its subsequent effects on muscle protein turnover. Models have been developed that incorporate the pharmacokinetics of this compound with the known feedback loops of the insulin system. These models predict that sustained this compound activity leads to an increase in the rate of protein synthesis and a decrease in protein degradation in skeletal muscle. The simulations suggest this is achieved by modulating the activity of key regulatory proteins such as mTOR and FoxO. The parameters for these models are often derived from experimental data, and the models' predictions can then be used to generate new hypotheses for laboratory testing, creating a powerful cycle of in-silico and in-vitro research.
Interactive Table: Key Parameters in a Mathematical Model of this compound's Effect on Protein Turnover This table outlines some of the core parameters used in differential equation models to simulate the impact of this compound on protein synthesis and degradation rates.
| Parameter | Description | Value (Arbitrary Units) |
| k_syn | Basal rate of protein synthesis | 0.05 |
| k_deg | Basal rate of protein degradation | 0.04 |
| F_eff | Efficacy of this compound on synthesis rate | 1.5 |
| I_sens | Insulin sensitivity factor | 1.2 |
Conclusion and Future Research Trajectories
Synthesizing Current Understanding of Forplix Pharmacology
The pharmacological activity of this compound is attributed to the combined actions of Trenbolone (B1683226) Acetate (B1210297) and Zeranol (B1682423). Trenbolone Acetate is a potent synthetic anabolic steroid with significant androgenic activity. Its anabolic effects are primarily mediated through binding to androgen receptors, leading to increased protein synthesis and nitrogen retention in muscle tissue, which promotes muscle mass accretion and improves feed efficiency ontosight.aiumn.edu. Zeranol, a non-steroidal anabolic agent derived from resorcylic acid lactone, acts as an estrogen receptor agonist ontosight.ai. In the context of livestock growth promotion, Zeranol's action on estrogen receptors contributes to stimulating growth and development, complementing the effects of Trenbolone Acetate ontosight.ai.
Research indicates that the combination of Trenbolone Acetate and Zeranol in this compound results in a synergistic enhancement of growth-promoting effects in cattle ontosight.aiumn.edunih.gov. This dual-action approach, targeting both androgen and estrogen receptors (or pathways influenced by their activation), leads to significant increases in weight gain and improved feed conversion ratios compared to untreated animals or potentially those treated with single agents ontosight.ainih.gov. Studies in bulls treated with this compound have shown clear beneficial effects on average daily gain and feed to gain ratios nih.gov. The combined treatment has also been reported to increase circulating somatotropin (growth hormone), further contributing to protein anabolic effects and potentially reducing fat deposition umn.edu.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the observed efficacy of this compound as a growth promotant in veterinary applications, several knowledge gaps exist regarding the precise molecular mechanisms underlying the synergy between Trenbolone Acetate and Zeranol. While their individual receptor interactions are understood, the detailed downstream signaling pathways activated by their simultaneous presence and how these converge to produce enhanced anabolic effects require further investigation. The specific interplay between androgen and estrogen receptor signaling in muscle anabolism and nutrient partitioning in the presence of both compounds is not fully characterized.
Potential for Novel Anabolic Agent Design Based on this compound Principles
The synergistic anabolic effects observed with the combination of an androgen receptor agonist (Trenbolone Acetate) and an estrogen receptor agonist (Zeranol) in this compound suggest a potential principle for the design of novel anabolic agents. Future research could explore developing new compounds or combinations that selectively modulate androgen and estrogen receptor pathways to optimize anabolic responses while potentially minimizing unintended effects.
This could involve the rational design of molecules with tailored receptor binding profiles or the investigation of novel combinations of existing or new compounds that exhibit synergistic anabolic activity. The principles gleaned from studying the this compound mixture could inform the development of agents that target specific aspects of protein metabolism and growth regulation through a multi-modal approach. Research in this area would necessitate a deep understanding of structure-activity relationships for both androgen and estrogen receptor ligands and how their combined interactions influence anabolic signaling cascades.
Q & A
Basic Research Questions
Q. What are the foundational steps for designing an initial experimental protocol to study Forplix?
- Begin by identifying gaps in existing literature using systematic reviews or meta-analyses to define the scope of investigation .
- Use the PICO framework (Population: target system; Intervention: this compound administration; Comparison: control groups; Outcome: measurable effects) to structure hypotheses .
- Validate experimental parameters (e.g., dosage ranges, solvent compatibility) through pilot studies and sensitivity analyses .
Q. How should researchers address variability in this compound’s physicochemical properties across initial studies?
- Standardize synthesis protocols using reproducibility checklists (e.g., reporting reaction temperatures, purity thresholds) .
- Employ orthogonal characterization methods (e.g., HPLC for purity, NMR for structural confirmation) to cross-validate results .
- Document batch-specific anomalies in open-access repositories to enable cross-study comparisons .
Q. What statistical methods are appropriate for analyzing preliminary this compound data?
- Apply descriptive statistics (mean, standard deviation) to establish baseline trends .
- Use hypothesis-driven tests (e.g., t-tests for dose-response comparisons, ANOVA for multi-group studies) with Bonferroni corrections to mitigate false positives .
- Include raw data and code in supplementary materials to enable peer verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?
- Conduct systematic replication studies under standardized conditions, prioritizing high-impact journals with conflicting findings .
- Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify context-dependent pathways .
- Perform meta-regression analyses to assess whether experimental variables (e.g., cell lines, assay types) explain discrepancies .
Q. What methodologies optimize this compound’s target selectivity in complex biological systems?
- Use computational docking simulations to predict binding affinities against off-target proteins .
- Validate selectivity via CRISPR-Cas9 knockout models to isolate primary targets .
- Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro findings with in vivo efficacy .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Adopt OECD Guidelines (e.g., Test No. 452 for chronic toxicity) to ensure regulatory compliance .
- Incorporate biomarker panels (e.g., liver/kidney function markers, histopathology) at predefined intervals .
- Use mixed-effects models to account for inter-subject variability in toxicity timelines .
Methodological Frameworks
Table 1: Key Criteria for Evaluating this compound Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
